molecular formula C11H16N4O4 B12561391 N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine CAS No. 192382-42-6

N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine

Cat. No.: B12561391
CAS No.: 192382-42-6
M. Wt: 268.27 g/mol
InChI Key: OVIDMYOQEQTVPN-UHFFFAOYSA-N
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Description

N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine typically involves multiple steps. One common approach is the condensation of glycine with an imidazole derivative under controlled conditions. The reaction often requires the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine.

    Imidazole-4-acetic acid: Another compound featuring an imidazole ring, used in biochemical research.

Uniqueness

This compound is unique due to its specific structure, which combines an imidazole ring with a glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

192382-42-6

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C11H16N4O4/c16-9(1-2-10(17)14-6-11(18)19)13-4-3-8-5-12-7-15-8/h5,7H,1-4,6H2,(H,12,15)(H,13,16)(H,14,17)(H,18,19)

InChI Key

OVIDMYOQEQTVPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCC(=O)NCC(=O)O

Origin of Product

United States

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